molecular formula C13H11NO4 B13573184 1,3-Dioxoisoindolin-2-YL (1S,2S)-2-methylcyclopropane-1-carboxylate

1,3-Dioxoisoindolin-2-YL (1S,2S)-2-methylcyclopropane-1-carboxylate

Cat. No.: B13573184
M. Wt: 245.23 g/mol
InChI Key: JHVLZFRCLFPJOG-XVKPBYJWSA-N
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1S,2S)-2-methylcyclopropane-1-carboxylate is a complex organic compound with a unique structure that combines a cyclopropane ring with an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1S,2S)-2-methylcyclopropane-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1S,2S)-2-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1S,2S)-2-methylcyclopropane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1S,2S)-2-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline derivatives and cyclopropane carboxylates. These compounds share structural similarities but may differ in their reactivity and applications.

Uniqueness

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1S,2S)-2-methylcyclopropane-1-carboxylate is unique due to its combination of an isoindoline moiety with a cyclopropane ring. This unique structure imparts specific properties that make it valuable for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) (1S,2S)-2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C13H11NO4/c1-7-6-10(7)13(17)18-14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,7,10H,6H2,1H3/t7-,10-/m0/s1

InChI Key

JHVLZFRCLFPJOG-XVKPBYJWSA-N

Isomeric SMILES

C[C@H]1C[C@@H]1C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC1CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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